3-Mercaptophenylboronic acid

Beschreibung

The exact mass of the compound 3-Mercaptophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Mercaptophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Mercaptophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-sulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCKMTLUSKYKIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378776 | |

| Record name | 3-Mercaptophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352526-01-3 | |

| Record name | (3-Mercaptophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352526-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercaptophenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Mercaptophenylboronic Acid: Properties, Synthesis, and Applications

Introduction: The Duality of Function in a Single Molecule

In the landscape of modern chemical synthesis and biomedical research, molecules possessing orthogonal reactive handles are of paramount importance. 3-Mercaptophenylboronic acid (3-MPBA) stands out as a quintessential example of such a scaffold. It uniquely combines the versatile reactivity of an arylboronic acid with the nucleophilic and conjugative capabilities of a thiol within a stable aromatic framework. This guide provides an in-depth exploration of the core chemical properties, synthesis, and key applications of 3-MPBA, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to not only present protocols but to explain the causality behind experimental choices, ensuring a robust and validated understanding of this powerful chemical tool.

Core Physicochemical and Structural Properties

3-Mercaptophenylboronic acid is a white to off-white solid at room temperature. Its bifunctional nature dictates its chemical behavior, solubility, and reactivity profile. A comprehensive understanding of these foundational properties is critical for its effective application.

Data Summary

The essential physicochemical properties of 3-MPBA are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (3-sulfanylphenyl)boronic acid | [1] |

| Synonyms | (3-Mercaptophenyl)boronic acid, 3-Thiobenzeneboronic acid | [1][2] |

| CAS Number | 352526-01-3 | [1] |

| Molecular Formula | C₆H₇BO₂S | [1] |

| Molecular Weight | 153.99 g/mol | [1] |

| Melting Point | 196-201 °C | [3] |

| pKa (Boronic Acid) | ~8.8 (estimated from phenylboronic acid) | [4][5] |

| pKa (Thiol) | ~6.6 (estimated from thiophenol) | [6][7] |

| Appearance | White to light yellow solid/powder | [2] |

| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, alcohols); low solubility in nonpolar hydrocarbons. | [2][8] |

The Critical Role of pH: A Tale of Two Acidities

The two ionizable groups on 3-MPBA have distinct acidities, which is a crucial factor in designing reactions and applications, particularly in aqueous or biological media.[9] The thiol group is significantly more acidic (pKa ≈ 6.6) than the boronic acid (pKa ≈ 8.8).[4][6] This differential dictates the dominant species present at a given pH, influencing nucleophilicity, Lewis acidity, and binding interactions.

Caption: pH-dependent speciation of 3-Mercaptophenylboronic acid.

Expertise in Action: This pH-dependent behavior is not a limitation but a feature to be exploited. For instance, selective modification of the thiol group can be achieved at neutral pH where it exists as the highly nucleophilic thiolate, while the boronic acid remains largely protonated. Conversely, boronate ester formation with diols is most efficient at pH values above the boronic acid's pKa, where the tetrahedral boronate form is favored.[10]

Synthesis, Stability, and Handling: A Practical Guide

Recommended Synthetic Protocol

While 3-MPBA is commercially available, its synthesis from common starting materials is a valuable procedure for many labs. A robust and scalable approach involves a lithium-halogen exchange on a protected thiol precursor, followed by borylation and deprotection.

Caption: Synthetic workflow for 3-Mercaptophenylboronic acid.

Step-by-Step Methodology:

-

Lithiation: Dissolve 3-bromothioanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).[11] Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature. Stir for 1 hour. The formation of the aryllithium intermediate is critical and requires strictly anhydrous conditions to prevent quenching.

-

Borylation: To the cold aryllithium solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate, 1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. This step traps the nucleophilic carbon with an electrophilic boron source.

-

Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the product into ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 3-(methylthio)phenylboronic acid pinacol ester. Purification can be achieved via flash chromatography.

-

Demethylation: Dissolve the purified ester in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C. Add boron tribromide (BBr₃, 1.5-2.0 eq) dropwise. Stir at room temperature for 4-6 hours. This step cleaves the methyl ether to reveal the free thiol.

-

Final Hydrolysis & Isolation: Carefully quench the reaction by slowly adding it to a stirred solution of aqueous HCl (1M). The pinacol ester is hydrolyzed to the free boronic acid. Extract the final product into ethyl acetate. Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-mercaptophenylboronic acid.

Stability and Storage Considerations

The dual functionality of 3-MPBA also presents dual stability challenges that must be managed.

-

Oxidation: The thiol group is susceptible to oxidation, forming disulfides (dimers) or higher oxidation state sulfur species upon exposure to air. The boronic acid can also be susceptible to oxidative deboronation, yielding 3-mercaptophenol.[12]

-

Dehydration: Like other arylboronic acids, 3-MPBA can undergo reversible intermolecular dehydration to form a cyclic trimer known as a boroxine. This process is accelerated by heat and the removal of water and can complicate characterization and reactivity if not controlled.

Self-Validating Protocol for Storage: To ensure the integrity of the compound, the following storage protocol is essential:

-

Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

-

Temperature: Store in a refrigerator (2-8 °C) to minimize thermal degradation and dehydration.[3]

-

Moisture & Light: Keep in a tightly sealed, opaque container to protect from moisture and light.

Spectroscopic Characterization

Confirming the identity and purity of 3-MPBA is typically achieved through a combination of NMR and IR spectroscopy.

| Technique | Expected Peaks and Assignments |

| ¹H NMR | δ 7.2-8.0 ppm: Complex multiplet pattern for the four aromatic protons. δ ~8.0 ppm: Broad singlet for the two B(OH)₂ protons, which may exchange with water in the solvent. δ ~3.4 ppm: Broad singlet for the S-H proton. The exact chemical shifts are solvent-dependent.[13][14][15] |

| ¹³C NMR | δ 125-140 ppm: Four signals for the aromatic carbons. The carbon attached to boron (C-B) may be broad or have a low intensity due to quadrupolar relaxation from the boron nucleus.[13][15] |

| FTIR | ~3200-3600 cm⁻¹: Broad O-H stretch from the boronic acid and hydrogen bonding. ~2550-2600 cm⁻¹: Weak, sharp S-H stretch. ~1350-1410 cm⁻¹: Strong B-O stretch.[16][17][18] |

The Orthogonal Reactivity of 3-MPBA in Action

The true power of 3-MPBA lies in its ability to participate in distinct chemical transformations at its two functional centers. This section provides validated protocols for two of its most important applications: Suzuki-Miyaura cross-coupling and thiol-ene click chemistry.

The Boronic Acid Moiety: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[19] 3-MPBA serves as an excellent coupling partner to introduce a functionalized aromatic ring.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validated Experimental Protocol (Suzuki-Miyaura Coupling):

-

Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), 3-mercaptophenylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[20][21] The choice of a moderately strong base is crucial; it facilitates the formation of the boronate species required for transmetalation without being harsh enough to cause significant side reactions.[19]

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd(OAc)₂ (1-2 mol%) and a phosphine ligand like SPhos (2-4 mol%).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol/water.[22][23] Degassing the solvent (e.g., by bubbling argon through it for 20-30 minutes) is a self-validating step to prevent oxidation of the Pd(0) catalyst and the thiol group.

-

Reaction: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash column chromatography.

The Thiol Moiety: Photoinitiated Thiol-Ene "Click" Chemistry

Thiol-ene "click" chemistry is a highly efficient and orthogonal reaction for forming carbon-sulfur bonds, often proceeding under mild, biocompatible conditions.[24] The thiol group of 3-MPBA readily adds across a C=C double bond via a radical mechanism.

Caption: Radical mechanism of the photoinitiated thiol-ene reaction.

Validated Experimental Protocol (Thiol-Ene Reaction):

-

Reagent Preparation: In a quartz reaction vessel, dissolve the alkene-containing substrate (1.0 eq), 3-mercaptophenylboronic acid (1.1-1.5 eq), and a suitable photoinitiator (1-5 mol%), such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), in a degassed, UV-transparent solvent like acetonitrile or THF.[25][26] The use of a slight excess of the thiol ensures complete consumption of the alkene.

-

Initiation: While stirring, irradiate the solution with a UV lamp (typically 365 nm).[26] The reaction is often rapid, and progress can be monitored by observing the disappearance of the thiol S-H peak in the IR spectrum or by LC-MS.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can often be used directly or purified by column chromatography to remove the spent initiator and any excess thiol.

Applications in Research and Development

The unique bifunctionality of 3-MPBA has led to its adoption in several high-impact areas:

-

Biosensors and Diagnostics: The boronic acid group can form reversible covalent bonds with the cis-diol functionalities present in saccharides and glycoproteins.[27] When combined with the thiol's ability to self-assemble onto gold surfaces (e.g., nanoparticles or sensor chips), 3-MPBA becomes a powerful tool for creating electrochemical or surface-enhanced Raman spectroscopy (SERS) based biosensors.[27]

-

Drug Delivery and Bioconjugation: The thiol group provides a handle for conjugation to biomolecules or drug carriers through thiol-ene chemistry or disulfide bond formation. The boronic acid can then act as a targeting moiety for saccharide-rich cell surfaces, such as those found on certain cancer cells.

-

Materials Science: 3-MPBA is used to functionalize polymers and nanoparticles, imparting new properties to the bulk material.[25] For example, modifying hydrogels with 3-MPBA can create materials that respond to changes in glucose concentration.

Safety and Handling

As a laboratory chemical, 3-MPBA requires appropriate handling to ensure safety.

-

GHS Hazards: 3-MPBA is classified as causing skin irritation (H315) and serious eye irritation (H319).[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

Conclusion

3-Mercaptophenylboronic acid is more than a simple chemical reagent; it is a versatile platform for innovation. Its orthogonal reactive sites—the boronic acid and the thiol—provide a gateway to a vast array of applications, from the precise construction of pharmaceutical intermediates via Suzuki-Miyaura coupling to the development of advanced biosensors and functional materials through thiol-based chemistry. By understanding its fundamental properties, stability, and the causality behind its reaction protocols, researchers can fully harness the synthetic power of this unique molecule to drive discovery in their respective fields.

References

-

PubChem. (n.d.). Thiophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Garrido, J., et al. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 27(19), 6549. Available from: [Link]

-

Sporzyński, A., et al. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(11), 3383. Available from: [Link]

-

University of Strathclyde. (n.d.). pKa measurement. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa Values for Thiophenols 1-7. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]

-

Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4465-4473. Available from: [Link]

-

ResearchGate. (n.d.). pK a values for boronic acids 1-7. Retrieved from [Link]

-

Adamczyk-Woźniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2788. Available from: [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

ResearchGate. (n.d.). Photoinitiated Thiol-Ene “Click” Reaction: An Organocatalytic Alternative. Retrieved from [Link]

-

James, T. D. (n.d.). Table 1 1H and 13C NMR spectra of 1 (shift on addition of PBA). Retrieved from [Link]

-

NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). pH-dependent structure of thiophenol in aqueous solution, pKa according to[25]. Retrieved from [Link]

-

Svec, F., & Lv, Y. (2015). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Analytical Chemistry, 87(1), 250-264. Available from: [Link]

-

ACS Omega. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]

-

Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

-

Macromolecules. (2015, January 27). Visible Light Photocatalytic Thiol–Ene Reaction: An Elegant Approach for Fast Polymer Postfunctionalization and Step-Growth Polymerization. Retrieved from [Link]

-

MiMeDB. (n.d.). 1 H NMR Spectrum (1D, 200 MHz, H 2 O, predicted) (MMDBc0032595). Retrieved from [Link]

-

The Journal of Physical Chemistry A. (n.d.). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. Retrieved from [Link]

-

PubChem. (n.d.). 3-Mercaptophenylboronic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Lei, H., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(10), 1645. Available from: [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical shifts (with respect to TMS) of 3BrPBA with DFT (B3LYP 6-311++G(d,p)) method in DMSO. Retrieved from [Link]

-

University of Maryland. (n.d.). FTIR Spectrum. Retrieved from [Link]

-

PubMed. (2020, December 21). Understanding and Advancing the 3-mercaptophenylboronic Acid Chemical Label for Optimal Surface-enhanced Raman Spectroscopic Analysis of Bacteria Populations. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvents: Properties, solubility parameter, solvation, toxicity, safety. Retrieved from [Link]

-

Semantic Scholar. (2018, December 19). Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. Retrieved from [Link]

Sources

- 1. 3-Mercaptophenylboronic Acid | C6H7BO2S | CID 2773922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 352526-01-3: (3-Mercaptophenyl)boronic acid [cymitquimica.com]

- 3. 3-MERCAPTOPHENYLBORONIC ACID | 352526-01-3 [sigmaaldrich.com]

- 4. On the Computational Determination of the pKa of Some Arylboronic Acids | MDPI [mdpi.com]

- 5. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 6. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thiophenol - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. DSpace [kuscholarworks.ku.edu]

- 11. 3-Bromothioanisole | 33733-73-2 [chemicalbook.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. web.pdx.edu [web.pdx.edu]

- 15. researchgate.net [researchgate.net]

- 16. FTIR [terpconnect.umd.edu]

- 17. researchgate.net [researchgate.net]

- 18. instanano.com [instanano.com]

- 19. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 20. pubs.acs.org [pubs.acs.org]

- 21. rose-hulman.edu [rose-hulman.edu]

- 22. youtube.com [youtube.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. alfa-chemistry.com [alfa-chemistry.com]

- 25. benchchem.com [benchchem.com]

- 26. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Understanding and Advancing the 3-mercaptophenylboronic Acid Chemical Label for Optimal Surface-enhanced Raman Spectroscopic Analysis of Bacteria Populations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 3-Mercaptophenylboronic Acid: A Comprehensive Technical Guide for Researchers

Introduction: The Significance of 3-Mercaptophenylboronic Acid in Modern Drug Discovery and Beyond

3-Mercaptophenylboronic acid (3-MPBA) is a bifunctional organoboron compound that has garnered significant interest across various scientific disciplines, particularly in the realms of medicinal chemistry, diagnostics, and materials science. Its unique molecular architecture, featuring both a boronic acid moiety and a thiol group, allows for versatile applications. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a key feature in many biological molecules such as carbohydrates. This property makes 3-MPBA an invaluable tool for the development of sensors and affinity ligands for glycoproteins and other sugar-containing biomolecules. The thiol group, on the other hand, provides a reactive handle for conjugation to surfaces, nanoparticles, or other molecules, enabling the creation of advanced materials and bioconjugates.

This in-depth technical guide provides a comprehensive protocol for the synthesis of 3-mercaptophenylboronic acid, tailored for researchers, scientists, and drug development professionals. The presented methodology is a robust, multi-step process that addresses the inherent chemical challenges of working with a bifunctional molecule. This guide will not only detail the "how" but also the critical "why" behind each experimental choice, ensuring a thorough understanding of the underlying chemical principles.

Strategic Overview of the Synthesis

The synthesis of 3-mercaptophenylboronic acid from the commercially available starting material, 3-bromothiophenol, presents a key challenge: the acidic proton of the thiol group is incompatible with the organometallic intermediates required for the formation of the carbon-boron bond. Therefore, a protection-deprotection strategy is essential. The overall synthetic workflow can be conceptualized as follows:

Caption: A high-level overview of the synthetic strategy for 3-mercaptophenylboronic acid.

This guide will focus on a robust and widely applicable method involving the following key transformations:

-

Protection of the Thiol Group: The thiol group of 3-bromothiophenol is protected as a trityl thioether. The trityl (triphenylmethyl) group is selected for its steric bulk, which imparts stability, and its compatibility with the subsequent organolithium chemistry.

-

Formation of the Boronic Acid: The protected aryl bromide undergoes a lithium-halogen exchange at low temperature to form a highly reactive aryllithium species. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester.

-

Hydrolysis to the Boronic Acid: The boronate ester is hydrolyzed under acidic conditions to yield the protected 3-(tritylthio)phenylboronic acid.

-

Deprotection of the Thiol Group: The trityl protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of a scavenger like triethylsilane, to unveil the final product, 3-mercaptophenylboronic acid.

-

Purification: The final product is purified using techniques such as acid-base extraction and recrystallization to remove impurities and byproducts.

Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Thiophenols are known for their strong, unpleasant odor and potential toxicity. Organolithium reagents like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.

Part 1: Protection of 3-Bromothiophenol as S-Trityl-3-bromothiophenol

The trityl group is an excellent choice for thiol protection due to its stability in subsequent organometallic reactions. The reaction proceeds via an SN2 mechanism where the thiolate anion displaces the chloride from trityl chloride.

Caption: The S-tritylation of 3-bromothiophenol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 3-Bromothiophenol | 189.07 | 10.0 g | 52.9 mmol | 1.0 |

| Trityl Chloride | 278.78 | 16.2 g | 58.2 mmol | 1.1 |

| Triethylamine (Et3N) | 101.19 | 8.8 mL | 63.5 mmol | 1.2 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromothiophenol (10.0 g, 52.9 mmol) and dissolve it in 200 mL of dichloromethane (DCM).

-

Add triethylamine (8.8 mL, 63.5 mmol) to the solution and stir for 5 minutes at room temperature.

-

In a separate beaker, dissolve trityl chloride (16.2 g, 58.2 mmol) in 50 mL of DCM.

-

Add the trityl chloride solution dropwise to the stirred solution of 3-bromothiophenol over 30 minutes.

-

Allow the reaction to stir at room temperature for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 100 mL of water, 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

-

Purify the crude product by recrystallization from a mixture of ethanol and hexanes to afford S-trityl-3-bromothiophenol as a white crystalline solid.

Part 2: Synthesis of 3-(Tritylthio)phenylboronic Acid via Lithium-Halogen Exchange

This step is the core of the synthesis, where the carbon-boron bond is formed. The reaction must be carried out under strictly anhydrous and inert conditions at a very low temperature to prevent side reactions. The lithium-halogen exchange is a rapid process where the more electropositive lithium atom exchanges with the bromine atom on the aromatic ring.[1]

Caption: Workflow for the borylation of the protected aryl bromide.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| S-Trityl-3-bromothiophenol | 431.41 | 10.0 g | 23.2 mmol | 1.0 |

| n-Butyllithium (n-BuLi) | 64.06 | 10.2 mL (2.5 M in hexanes) | 25.5 mmol | 1.1 |

| Triisopropyl Borate | 188.08 | 6.5 mL | 27.8 mmol | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |

| Diethyl Ether | - | For extraction | - | - |

Procedure:

-

Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow the flask to cool to room temperature under a stream of dry nitrogen.

-

Add S-trityl-3-bromothiophenol (10.0 g, 23.2 mmol) to the flask and dissolve it in 200 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (10.2 mL of a 2.5 M solution in hexanes, 25.5 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (6.5 mL, 27.8 mmol) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.

-

Remove the cooling bath and allow the reaction to warm to room temperature slowly over 2-3 hours.

-

Quench the reaction by carefully adding 50 mL of 1 M HCl.

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

-

Separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(tritylthio)phenylboronic acid. This crude product is often used in the next step without further purification.

Part 3: Deprotection to Yield 3-Mercaptophenylboronic Acid

The final step involves the removal of the trityl protecting group. This is achieved under acidic conditions using trifluoroacetic acid (TFA). Triethylsilane is added as a scavenger to trap the liberated trityl cation, preventing it from reattaching to the thiol or participating in other side reactions.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Crude 3-(Tritylthio)phenylboronic Acid | 396.31 | ~23.2 mmol | 1.0 | |

| Dichloromethane (DCM) | - | 100 mL | - | - |

| Trifluoroacetic Acid (TFA) | 114.02 | 20 mL | - | - |

| Triethylsilane (TES) | 116.28 | 7.5 mL | 46.4 mmol | 2.0 |

Procedure:

-

Dissolve the crude 3-(tritylthio)phenylboronic acid from the previous step in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylsilane (7.5 mL, 46.4 mmol) to the solution.

-

Slowly add trifluoroacetic acid (20 mL) dropwise over 15 minutes. The solution will likely turn yellow due to the formation of the trityl cation.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (3 x 50 mL) can help to remove residual TFA.

Part 4: Purification of 3-Mercaptophenylboronic Acid

Boronic acids can be challenging to purify by standard column chromatography due to their polarity and tendency to form boroxines (cyclic anhydrides). Acid-base extraction is an effective method for purifying 3-mercaptophenylboronic acid.[3][4]

Procedure:

-

Dissolve the crude residue from the deprotection step in 100 mL of diethyl ether.

-

Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide (NaOH) solution (3 x 50 mL). The 3-mercaptophenylboronic acid will be deprotonated and move into the aqueous layer as the sodium salt.

-

Combine the aqueous layers and wash with diethyl ether (50 mL) to remove any non-acidic organic impurities, such as triphenylmethane.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 6 M HCl. A white precipitate of 3-mercaptophenylboronic acid should form.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold water.

-

Dry the purified 3-mercaptophenylboronic acid under vacuum to a constant weight. For higher purity, recrystallization from water or a mixture of ethyl acetate and hexanes can be performed.[5]

Characterization

The identity and purity of the synthesized 3-mercaptophenylboronic acid should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see aromatic protons in the range of 7.0-8.0 ppm. The thiol proton (S-H) signal may be broad and its chemical shift can vary depending on the solvent and concentration. The boronic acid protons (B(OH)₂) will also be a broad singlet, often in the range of 8.0-8.5 ppm.

-

¹³C NMR: Aromatic carbons will appear in the typical region of 120-140 ppm. The carbon attached to the boron atom will be a broad signal due to quadrupolar relaxation.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₇BO₂S, MW: 154.00 g/mol ).[6]

-

Melting Point: To compare with the literature value.

Troubleshooting and Key Considerations

-

Low Yield in Borylation Step: This is often due to the presence of moisture or air, which will quench the aryllithium intermediate. Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas. The quality of the n-butyllithium is also crucial.

-

Incomplete Deprotection: If the deprotection is sluggish, the reaction time can be extended, or a slight excess of TFA can be used. Ensure the triethylsilane is added before the TFA.

-

Purification Difficulties: If the product "oils out" during acidification, it may be due to the presence of impurities. In such cases, extract the acidified aqueous solution with ethyl acetate, and then purify the product from the organic layer.

-

Boroxine Formation: Boronic acids can reversibly form cyclic trimers called boroxines upon dehydration. This can sometimes complicate NMR spectra, leading to broadened peaks. Dissolving the sample in a solvent containing some water (e.g., DMSO-d₆ with a drop of D₂O) can help to hydrolyze the boroxine back to the boronic acid.

Conclusion

The synthesis of 3-mercaptophenylboronic acid is a multi-step process that requires careful execution, particularly during the formation of the organometallic intermediate. By employing a robust thiol protection strategy and optimizing the reaction and purification conditions, this valuable bifunctional molecule can be prepared in good yield and high purity. This guide provides a detailed and scientifically grounded protocol to enable researchers to successfully synthesize 3-mercaptophenylboronic acid for their diverse applications in drug discovery, diagnostics, and materials science.

References

-

ResearchGate. How to purify boronic acids/boronate esters?. Available at: [Link]

-

The Royal Society of Chemistry. Table 1 1H and 13C NMR spectra of 1 (shift on addition of PBA). Available at: [Link]

- Google Patents. WO2005019229A1 - Process for purification of boronic acid and its derivatives.

-

The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available at: [Link]

-

Reddit. Purification of boronic acids?. Available at: [Link]

-

Wikipedia. Metal–halogen exchange. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Available at: [Link]

-

WordPress.com. Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. Available at: [Link]

-

National Center for Biotechnology Information. 3-Mercaptophenylboronic Acid. PubChem Compound Summary for CID 2773922. Available at: [Link]

Sources

- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 2. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

- 6. 3-Mercaptophenylboronic Acid | C6H7BO2S | CID 2773922 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Mercaptophenylboronic Acid: A Comprehensive Technical Guide for Advanced Research and Development

<

This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development on the versatile chemical compound, 3-Mercaptophenylboronic acid (3-MPBA), CAS number 352526-01-3. Possessing both a boronic acid and a thiol functional group, 3-MPBA offers a unique combination of reactivity that makes it a valuable tool in organic synthesis, medicinal chemistry, and materials science. This document will cover its fundamental properties, synthesis, safe handling, and diverse applications, providing expert insights and detailed protocols.

Core Properties and Characteristics

3-Mercaptophenylboronic acid is an organoboron compound notable for its dual functionality.[1] The boronic acid group is a key participant in Suzuki-Miyaura cross-coupling reactions, a cornerstone for forming carbon-carbon bonds in modern organic synthesis.[2][3] The thiol group, on the other hand, provides a reactive site for nucleophilic reactions, disulfide bond formation, and the functionalization of surfaces, particularly gold.[1] A comprehensive understanding of its physicochemical properties is essential for its effective application.

| Property | Value | Source |

| CAS Number | 352526-01-3 | [1][4][5][6] |

| Molecular Formula | C₆H₇BO₂S | [1][4][5] |

| Molecular Weight | 153.99 g/mol | [4][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 196-201 °C | |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

Synthesis and Purification of 3-Mercaptophenylboronic Acid

The synthesis of 3-MPBA is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. A commonly employed method begins with 3-bromothioanisole and proceeds through the formation of a Grignard reagent, followed by borylation and hydrolysis.

Detailed Synthesis Protocol

Step 1: Grignard Reagent Formation

-

Under an inert atmosphere (e.g., argon), combine magnesium turnings (1.2 equivalents) and a crystal of iodine in a flame-dried, three-necked flask.

-

Slowly add a solution of 3-bromothioanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF). The reaction is exothermic and should be maintained at a gentle reflux.

-

Stir at reflux for 1-2 hours until the magnesium is consumed.

-

Expert Insight: Anhydrous conditions are critical to prevent the highly reactive Grignard reagent from being quenched by water. The iodine crystal activates the magnesium surface, facilitating the reaction's initiation.

-

Step 2: Borylation

-

Cool the Grignard solution to -78 °C.

-

Slowly add triisopropyl borate (1.5 equivalents) in anhydrous THF, keeping the temperature below -60 °C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Expert Insight: Low temperatures are essential to minimize the formation of biphenyl and other side products.

-

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture in an ice bath and quench by slowly adding 1 M hydrochloric acid (HCl).

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent mixture (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.

-

Trustworthiness: It is imperative to verify the purity of the final product using analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it is free from impurities that could affect subsequent applications.

-

Key Applications and Methodologies

The unique bifunctionality of 3-MPBA makes it a highly versatile reagent in several scientific fields.[1]

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety of 3-MPBA is extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to create carbon-carbon bonds, a fundamental step in synthesizing a wide array of organic molecules, including pharmaceuticals.[2][3]

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

-

Field-Proven Insight: The choice of catalyst, base, and solvent is crucial and must be optimized for each specific substrate. The thiol group of 3-MPBA can potentially interfere with the palladium catalyst, so careful control of reaction conditions is necessary. A typical procedure involves reacting the aryl halide with the boronic acid in the presence of a palladium catalyst and a base.[7][8]

Bioconjugation and Surface Chemistry

The thiol group of 3-MPBA allows for its covalent attachment to various substrates, a process known as bioconjugation.[9] This is particularly useful for modifying proteins and functionalizing gold surfaces.

The thiol group can react with specific functional groups on proteins, such as maleimides, to form stable thioether linkages. This enables the site-specific labeling of proteins with a boronic acid moiety for applications in diagnostics and drug delivery.

3-MPBA can form self-assembled monolayers (SAMs) on gold surfaces due to the strong affinity between sulfur and gold.[10][11][12][13] This creates a surface functionalized with boronic acid groups that can be used to immobilize biomolecules like carbohydrates for biosensing applications.[14]

-

Clean the Gold Substrate: Thoroughly clean the gold surface using appropriate solvents.

-

Immersion: Immerse the clean substrate in a dilute solution of 3-MPBA in a suitable solvent (e.g., ethanol) for an extended period (12-24 hours).

-

Rinsing: Rinse the substrate with the solvent to remove any non-specifically bound molecules.

-

Drying: Dry the functionalized surface under a stream of inert gas.

-

Characterization: Confirm the formation and quality of the SAM using surface-sensitive analytical techniques such as X-ray photoelectron spectroscopy (XPS) and contact angle measurements.[10][11]

Caption: A step-by-step process for forming a 3-MPBA self-assembled monolayer on a gold surface.

Safety, Handling, and Storage

3-Mercaptophenylboronic acid is classified as a hazardous substance and requires careful handling to avoid exposure.[4][15][16]

-

Handling: Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][17] Avoid breathing dust.

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

-

Disposal: Dispose of as special waste in accordance with local, regional, and national regulations.[15][17]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before use.[15][16][17]

Broader Context in Drug Discovery and Materials Science

Phenylboronic acids and their derivatives are of significant interest in medicinal chemistry and drug discovery.[18][19][20][21] They have been investigated for their potential in targeted cancer therapy due to their ability to bind to sialic acids, which are often overexpressed on the surface of cancer cells.[18][22][23][24] The incorporation of a boronic acid moiety can enhance the therapeutic efficacy and pharmacokinetic properties of drug candidates.[21][25][26] In materials science, the ability of mercaptophenylboronic acids to functionalize nanoparticles and surfaces opens up possibilities for creating advanced sensors, diagnostic tools, and targeted drug delivery systems.[14][27][28]

Conclusion

3-Mercaptophenylboronic acid is a uniquely versatile molecule with significant potential across multiple scientific disciplines. Its dual reactivity allows for a broad range of applications, from the synthesis of complex organic molecules to the development of advanced biomaterials and therapeutics. A thorough understanding of its properties, combined with the implementation of robust and safe handling protocols, will enable researchers to fully leverage the capabilities of this powerful chemical tool.

Sources

- 1. CAS 352526-01-3: (3-Mercaptophenyl)boronic acid [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Mercaptophenylboronic Acid | C6H7BO2S | CID 2773922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 352526-01-3 Cas No. | 3-Thiobenzeneboronic acid | Apollo [store.apolloscientific.co.uk]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. m.youtube.com [m.youtube.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. [PDF] 4-Mercaptophenylboronic acid SAMs on gold: comparison with SAMs derived from thiophenol, 4-mercaptophenol, and 4-mercaptobenzoic acid. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. proceedings.science [proceedings.science]

- 15. afgsci.com [afgsci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantum dots functionalized with 3-mercaptophenylboronic acids as novel nanoplatforms to evaluate sialic acid content on cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 26. mdpi.com [mdpi.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

3-Mercaptophenylboronic acid molecular weight

An In-Depth Technical Guide to 3-Mercaptophenylboronic Acid: Properties, Synthesis, and Applications in Modern Research

Abstract

3-Mercaptophenylboronic acid (3-MPBA) is a bifunctional organoboron compound that has emerged as a uniquely versatile tool for researchers at the interface of chemistry, biology, and materials science. Its structure, featuring both a boronic acid and a thiol functional group, imparts a dual reactivity that enables its use in a wide array of advanced applications. The boronic acid moiety allows for reversible covalent interactions with cis-diols, making it an invaluable component for constructing sensors for saccharides, glycoproteins, and other biological diol-containing molecules. Concurrently, the thiol group provides a robust anchor for immobilization onto noble metal surfaces, facilitating the development of sophisticated nanoplatforms and functionalized materials. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 3-MPBA, from its core physicochemical properties and synthesis to its key reactivities and state-of-the-art applications, with a focus on the mechanistic principles and practical methodologies that underpin its utility.

Core Molecular Profile

3-Mercaptophenylboronic acid is an aromatic compound distinguished by the presence of a boronic acid [-B(OH)₂] and a thiol [-SH] group at the 1 and 3 positions of a benzene ring, respectively. This meta-substitution pattern influences the electronic properties and spatial orientation of the functional groups, which is critical for its diverse reactivity.

Physicochemical Properties

A summary of the key quantitative data for 3-MPBA is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BO₂S | [1][2][3][4] |

| Molecular Weight | ~154.00 g/mol | [1][4][5] |

| CAS Number | 352526-01-3 | [1][2][3] |

| Appearance | White to light yellow solid/powder | [2] |

| Melting Point | 196-201 °C | |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [2] |

| IUPAC Name | (3-sulfanylphenyl)boronic acid | [4] |

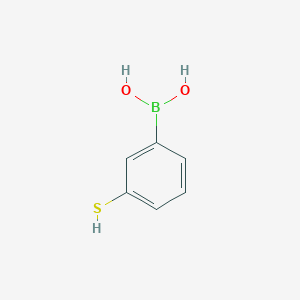

Structural Diagram

The unique bifunctionality of 3-MPBA is best understood by visualizing its structure.

Caption: Chemical structure of 3-Mercaptophenylboronic acid.

Key Chemical Reactivities and Mechanistic Insights

The utility of 3-MPBA stems from the distinct yet complementary reactivity of its two functional groups. Understanding these reactivities is crucial for designing experiments and interpreting results.

The Boronic Acid Moiety: A Gateway to Biology and Synthesis

The boron atom in the boronic acid group is electron-deficient, making it a mild Lewis acid. This property governs its two most important reactions: reversible esterification with diols and transmetalation in palladium-catalyzed cross-coupling.

Boronic acids are well-known for their ability to form stable, yet reversible, five- or six-membered cyclic esters with molecules containing cis-1,2 or -1,3 diol functionalities.[2][6] This interaction is particularly significant in biological contexts, as it allows for the specific recognition of saccharides and the carbohydrate portions of glycoproteins, such as the overexpressed sialic acids on cancer cell surfaces.[7][8] The reaction is an equilibrium process, the position of which is highly dependent on pH, temperature, and the concentration of the diol.

Caption: Equilibrium of 3-MPBA with a generic cis-diol.

In synthetic organic chemistry, 3-MPBA serves as a crucial building block in the Suzuki-Miyaura reaction, one of the most powerful methods for forming carbon-carbon bonds.[9][10] This palladium-catalyzed reaction couples the phenyl ring of 3-MPBA to an organohalide or triflate. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11][12] The presence of a base is critical for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Thiol Moiety: An Anchor for Surfaces

The thiol (-SH) group provides an orthogonal mode of reactivity, primarily exploited for its high affinity for noble metal surfaces, especially gold. This interaction forms a strong, self-assembled monolayer, providing a simple and direct method for functionalizing nanoparticles, quantum dots, and sensor surfaces.[7][14] This capability is foundational to the use of 3-MPBA in creating advanced diagnostic and sensing platforms.

Applications in Research and Development

The dual functionality of 3-MPBA has been leveraged in several cutting-edge research areas.

Advanced Sensing and Diagnostics

The ability of 3-MPBA to bind saccharides makes it an excellent candidate for developing sensors to probe biological systems. When conjugated to fluorescent quantum dots (QDs) via the thiol group, the resulting QDs-MPBA nanosystem can be used to detect and quantify sialic acid levels on cell membranes, which has implications for cancer diagnostics and immunology.[7][15] Similarly, it has been used as a chemical label for bacteria detection using Surface-Enhanced Raman Spectroscopy (SERS), where the thiol binds to a silver or gold SERS substrate and the boronic acid captures bacteria via their surface polysaccharides.[16][17]

Caption: General workflow for a 3-MPBA-based sensing application.

This protocol describes a general method for preparing and using 3-MPBA-functionalized quantum dots to label sialic acids on red blood cells, adapted from established principles.[7][15]

-

Reagent Preparation:

-

Prepare a stock solution of 3-MPBA (e.g., 10 mM) in a suitable polar solvent like DMSO or ethanol.

-

Obtain commercially available aqueous-soluble quantum dots with a surface amenable to thiol binding (e.g., CdSe/ZnS QDs).

-

Prepare a buffered solution (e.g., Phosphate-Buffered Saline, PBS) at pH 7.4.

-

-

Conjugation (Self-Validating System):

-

Rationale: The thiol group of 3-MPBA will spontaneously displace ligands on the QD surface to form a stable dative bond.

-

To a solution of QDs (e.g., 1 µM in PBS), add the 3-MPBA stock solution to a final concentration of 100 µM.

-

Incubate the mixture at room temperature for 1-2 hours with gentle agitation, protected from light.

-

Validation: Successful conjugation can be confirmed by a slight shift in the fluorescence emission peak or by dynamic light scattering (DLS) to observe an increase in hydrodynamic radius.

-

-

Purification:

-

Rationale: Removal of unconjugated 3-MPBA is essential to prevent competitive binding in the assay.

-

Purify the QD-MPBA conjugate using centrifugal filtration (with a molecular weight cutoff appropriate for the QDs) or dialysis against the buffer (pH 7.4). Wash/dialyze three times to ensure complete removal of free 3-MPBA.

-

-

Cell Labeling:

-

Wash the target cells (e.g., red blood cells) three times with PBS (pH 7.4) by centrifugation and resuspension to remove interfering proteins.

-

Resuspend the cells to a known concentration (e.g., 1x10⁶ cells/mL).

-

Add the purified QD-MPBA conjugate to the cell suspension at a predetermined optimal concentration and incubate for 30-60 minutes at room temperature.

-

-

Analysis:

-

Wash the cells twice with PBS to remove unbound probes.

-

Analyze the cell-associated fluorescence using flow cytometry or fluorescence microscopy.

-

Control: As a negative control, pre-treat cells with the enzyme neuraminidase, which cleaves sialic acids. A significant reduction in fluorescence signal in the treated group validates the specificity of the QD-MPBA probe for sialic acids.[7]

-

Suzuki-Miyaura Cross-Coupling in Drug Discovery

The biaryl motif is a privileged structure in medicinal chemistry, found in numerous approved drugs. The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery for its reliability and functional group tolerance.[8][9] 3-MPBA is a valuable building block, allowing for the introduction of a phenyl ring bearing a thiol group, which can be used for further derivatization or as a pharmacophoric element itself.

This protocol describes a robust, general procedure for coupling 3-MPBA with a generic aryl bromide.

-

Reaction Setup (Self-Validating System):

-

Rationale: The reaction must be performed under an inert atmosphere to prevent oxidation of the Pd(0) catalyst.

-

To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), 3-mercaptophenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Causality of Reagent Choice: A slight excess of the boronic acid ensures complete consumption of the more valuable aryl bromide. The choice of base is critical; stronger bases like Cs₂CO₃ are often used for less reactive halides. Pd(PPh₃)₄ is a common, reliable precatalyst that generates the active Pd(0) species in situ.

-

-

Solvent and Degassing:

-

Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water (e.g., 4:1 ratio).

-

Rationale: Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

-

Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Validation: The disappearance of the limiting reagent (aryl bromide) and the appearance of a new, more nonpolar spot (the biaryl product) on TLC indicates a successful reaction.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and wash it with water and brine to remove the base and other inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

-

Safety, Handling, and Storage

-

Safety: 3-Mercaptophenylboronic acid is known to cause skin and serious eye irritation.[4] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn during handling.[18][19] All manipulations should be performed in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[18] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Boronic acids can be susceptible to dehydration to form boroxine anhydrides, so storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

3-Mercaptophenylboronic acid is a powerful and versatile reagent whose value is derived from its unique bifunctional nature. The orthogonal reactivity of the boronic acid and thiol groups provides chemists and biologists with a molecular "multi-tool" for applications ranging from the synthesis of complex pharmaceutical intermediates to the development of highly specific diagnostic probes. A thorough understanding of its core properties and the mechanistic basis of its reactions, as detailed in this guide, is essential for harnessing its full potential to drive innovation in science and technology.

References

- (3-Mercaptophenyl)boronic acid | BLD Pharm.

- (3-Mercaptophenyl)boronic acid | CymitQuimica.

- 3-MERCAPTOPHENYLBORONIC ACID | Guidechem.

- 3-Mercaptophenylboronic Acid | PubChem.

- 3-Mercaptophenylboronic acid | Santa Cruz Biotechnology.

- 3-Mercaptophenylboronic acid | Sunway Pharm Ltd.

- 3-Mercaptophenylboronic acid | CHEMICAL POINT.

- 3-MERCAPTOPHENYLBORONIC ACID | Sigma-Aldrich.

- Quantum dots functionalized with 3-mercaptophenylboronic acids as novel nanoplatforms to evaluate sialic acid content on cell membranes | PubMed.

- Understanding and Advancing the 3-mercaptophenylboronic Acid Chemical Label for Optimal Surface-enhanced Raman Spectroscopic Analysis of Bacteria Populations | ACS Applied Bio M

- Boronic acids for sensing and other applications - a mini-review of papers published in 2013 | SpringerLink.

- Understanding and Advancing the 3-mercaptophenylboronic Acid Chemical Label for Optimal Surface-enhanced Raman Spectroscopic Analysis of Bacteria Popul

- Safety Data Sheet for 3-Mercaptopropionic acid | Fisher Scientific.

- Safety Data Sheet for 4-Mercaptophenylboronic Acid | TCI Chemicals.

- Affinity sensor using 3-aminophenylboronic acid for bacteria detection | ResearchG

- Suzuki-Miyaura Coupling | Organic Synthesis.

- Facile Synthesis of Mercaptophenylboronic Acid-Functionalized Core−Shell Structure Fe3O4@C@Au Magnetic Microspheres for Selective Enrichment of Glycopeptides and Glycoproteins | The Journal of Physical Chemistry C.

- Chemical Safety Data Sheet for 4-Mercaptophenylboronic acid | ChemicalBook.

- CHARACTERIZATION OF THE INTERACTION OF 3-MERCAPTOPHENYLBORONIC ACID WITH CARBOHYDRATES USING QUANTUM DOTS | Proceedings.Science.

- The Role of Boronic Acids in Modern Pharmaceutical Synthesis | NINGBO INNO PHARMCHEM CO.,LTD.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Suzuki-Miyaura Cross Coupling Reaction | TCI Chemicals.

- Suzuki-Miyaura Coupling | Chemistry LibreTexts.

- Suzuki Coupling | Organic Chemistry Portal.

- Suzuki-Miyaura cross-coupling: Practical Guide | Yoneda Labs.

Sources

- 1. 352526-01-3|(3-Mercaptophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. CAS 352526-01-3: (3-Mercaptophenyl)boronic acid [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Mercaptophenylboronic Acid | C6H7BO2S | CID 2773922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantum dots functionalized with 3-mercaptophenylboronic acids as novel nanoplatforms to evaluate sialic acid content on cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. proceedings.science [proceedings.science]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Understanding and Advancing the 3-mercaptophenylboronic Acid Chemical Label for Optimal Surface-enhanced Raman Spectroscopic Analysis of Bacteria Populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

3-Mercaptophenylboronic acid stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 3-Mercaptophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercaptophenylboronic acid (3-MPBA) is a bifunctional reagent of significant interest in medicinal chemistry, materials science, and chemical biology. Its utility is derived from the orthogonal reactivity of its boronic acid and thiol functionalities, enabling its use in Suzuki-Miyaura cross-coupling reactions, as a covalent modifier of proteins, and in the development of sensors and nanoplatforms.[1][2][3] However, the inherent reactivity of these functional groups also renders 3-MPBA susceptible to degradation, posing challenges to its long-term storage and consistent performance in experimental settings. This guide provides a comprehensive overview of the stability of 3-MPBA, detailing its primary degradation pathways and offering evidence-based best practices for its storage and handling to ensure its integrity and reproducibility in research and development applications.

Chemical Profile and Inherent Instabilities

3-Mercaptophenylboronic acid possesses a unique chemical architecture, with a boronic acid group and a thiol group on a phenyl ring. This combination, while synthetically valuable, presents inherent stability challenges that must be understood to be mitigated.

The Boronic Acid Moiety: A Double-Edged Sword

The boronic acid group is a Lewis acid, capable of reversible covalent interactions, which is key to its utility. However, it is also prone to several degradation pathways.

-

Protodeboronation: This is a primary degradation pathway for many arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[4][5] This process is often facilitated by aqueous conditions and can be influenced by pH.[5][6] For 3-MPBA, this would result in the formation of thiophenol, a significant impurity that can interfere with subsequent reactions.

-

Oxidative Decomposition: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of phenolic byproducts.[7][8] This degradation can be accelerated by exposure to air and certain oxidizing agents.

-

Anhydride Formation (Boroxines): Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, but the presence of boroxines can complicate stoichiometry in reactions and affect the solubility of the reagent.[9]

The Thiol Group: A Center of Reactivity

The thiol group is a potent nucleophile and is readily oxidized.

-

Oxidation to Disulfides: The most common degradation pathway for thiols is their oxidation to disulfides. In the case of 3-MPBA, this would lead to the formation of a dimeric disulfide-linked species. This process is readily promoted by exposure to atmospheric oxygen.

Primary Degradation Pathways of 3-Mercaptophenylboronic Acid

Based on the inherent instabilities of its functional groups, the primary degradation pathways for 3-MPBA can be summarized as follows:

Figure 1: Primary degradation pathways of 3-Mercaptophenylboronic acid.

Recommended Storage and Handling Conditions

To mitigate the degradation pathways outlined above, stringent storage and handling protocols are essential. The following recommendations are based on a synthesis of information from safety data sheets (SDS) and best practices for handling air- and moisture-sensitive reagents.[10][11]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of chemical degradation and dehydration.[12] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and protodeboronation.[10][11] |

| Light | Protect from light | Light can potentially accelerate oxidative degradation pathways. |

| Container | Tightly sealed, opaque container | Prevents exposure to air, moisture, and light. |

Short-Term vs. Long-Term Storage

-

Long-Term Storage: For extended periods, 3-MPBA should be stored as a solid under an inert atmosphere at 2-8°C. The container should be tightly sealed and protected from light.

-

Short-Term Storage and Handling: When in use, minimize the compound's exposure to the ambient atmosphere. It is advisable to work in a glove box or to use a Schlenk line for handling. If preparing stock solutions, use anhydrous, deoxygenated solvents. While some applications may use aqueous buffers, be aware that the stability of 3-MPBA in such solutions is limited.[13]

Experimental Protocols for Stability Assessment

To ensure the quality of 3-MPBA, particularly if it has been stored for an extended period or if inconsistent experimental results are observed, its purity should be assessed.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of 3-MPBA and detecting the presence of its degradation products.[14][15][16]

Protocol:

-

Sample Preparation:

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Data Analysis:

-

Integrate the peak areas to determine the relative purity of 3-MPBA.

-

Degradation products, such as the disulfide dimer, will typically have different retention times.

-

Figure 2: Workflow for HPLC purity assessment of 3-Mercaptophenylboronic acid.

Conclusion

The stability of 3-Mercaptophenylboronic acid is a critical factor that influences its efficacy and the reproducibility of experimental results. By understanding its primary degradation pathways—protodeboronation, oxidation, and boroxine formation—researchers can implement appropriate storage and handling procedures. Storing 3-MPBA as a solid at 2-8°C under an inert atmosphere and minimizing its exposure to air and moisture are paramount. Regular purity assessment via techniques such as HPLC is recommended to ensure the integrity of the reagent. Adherence to these guidelines will enable scientists and drug development professionals to harness the full potential of this versatile chemical tool.

References

- Ainley, A. D., & Challenger, F. (1930). Studies of the boroxines. Part I. The action of heat on arylboric acids. Journal of the Chemical Society (Resumed), 2171-2180.

- Kuivila, H. G., & Armour, A. G. (1957). Aromatic Boronic Acids. IV. The Effects of Substituents on the Rates of Protodeboronation. Journal of the American Chemical Society, 79(21), 5659–5662.

-

AFG Bioscience LLC. (2016). Safety Data Sheet: 3-Mercaptophenylboronic acid. Retrieved from [Link][18]

-

Cammidge, A. N., & Crepy, K. V. L. (2004). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (n.d.). 3-Mercaptophenylboronic Acid. PubChem Compound Database. Retrieved from [Link][19]

-

Smith, A. M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1224-1236.[5]

-

Lunn, G. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 147-153.[14][17]

-

Reddy, G. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(7), 2041-2047.[15]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link][16]

-

Lunn, G. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Retrieved from [Link][14][17]

-

Reddit. (2017). Purification of boronic acids?. r/chemistry. Retrieved from [Link]

-

Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

-

ResearchGate. (n.d.). The proposed pathway for the 3-PBA degradation by strain DG-02. Retrieved from [Link]

-

Chen, D.-S., & Huang, J.-M. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett, 24(03), 499-501.[7]

-

University of Rochester. (n.d.). Workup: mCPBA Oxidation. Department of Chemistry. Retrieved from [Link]

-

Plamondon, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.[8]

-

de Thomaz, A. A., et al. (2017). Quantum dots functionalized with 3-mercaptophenylboronic acids as novel nanoplatforms to evaluate sialic acid content on cell membranes. Colloids and Surfaces B: Biointerfaces, 159, 514-522.[1]

- Raines, R. T., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(40), 9952-9957.

-

Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Retrieved from [Link][9]

-

Farquharson, S., et al. (2020). Understanding and Advancing the 3-mercaptophenylboronic Acid Chemical Label for Optimal Surface-enhanced Raman Spectroscopic Analysis of Bacteria Populations. ACS Applied Bio Materials, 3(12), 8768-8775.[2]

-

Proceedings.Science. (n.d.). CHARACTERIZATION OF THE INTERACTION OF 3-MERCAPTOPHENYLBORONIC ACID WITH CARBOHYDRATES USING QUANTUM DOTS. Retrieved from [Link][3]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

-

PubMed. (n.d.). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. Retrieved from [Link]

-

PubMed. (n.d.). Bacterial pathways for degradation of nitroaromatics. Retrieved from [Link]

Sources

- 1. Quantum dots functionalized with 3-mercaptophenylboronic acids as novel nanoplatforms to evaluate sialic acid content on cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding and Advancing the 3-mercaptophenylboronic Acid Chemical Label for Optimal Surface-enhanced Raman Spectroscopic Analysis of Bacteria Populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. proceedings.science [proceedings.science]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 3-MERCAPTOPHENYLBORONIC ACID | 352526-01-3 [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. waters.com [waters.com]

- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. afgsci.com [afgsci.com]

- 19. 3-Mercaptophenylboronic Acid | C6H7BO2S | CID 2773922 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Mechanism of Action of 3-Mercaptophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction